molecular formula C15H14ClNO2 B2379503 (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide CAS No. 1448139-45-4

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide

Cat. No.: B2379503
CAS No.: 1448139-45-4
M. Wt: 275.73
InChI Key: DNJBTYNAZDORNR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide is a synthetic acrylamide derivative intended for research applications in neuroscience and medicinal chemistry. As a member of the acrylamide class, this compound is of significant interest for investigating the structure-activity relationships of ligands targeting central nervous system receptors. Potential Mechanism of Action and Research Value: While the specific biological activity of this compound requires empirical confirmation, its core structure is closely related to a family of furan-acrylamide compounds established in scientific literature as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Structurally analogous molecules, such as (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), have demonstrated potent anxiolytic-like activity in animal models and the ability to decrease neuropathic pain, effects that were inhibited by the selective α7 antagonist methyllycaconitine . Furthermore, related derivatives have been shown to concurrently potentiate and inhibit GABAA receptors, acting through classic anesthetic binding sites in the receptor's transmembrane domain . This suggests that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide may serve as a valuable chemical tool for probing the function and modulation of these critical ion channel receptors. Chemical Structure and Properties: The molecule features an (E)-configured acrylamide backbone, a structural motif known for the near-planarity of its –NH—C(=O)—C=C– group in related crystals . The 2-chlorophenyl and furan-3-ylethyl substituents provide a distinct electronic and steric profile, which may influence its binding affinity and selectivity compared to other analogs. Researchers can utilize this compound to explore how modifications to the aryl and amine components affect pharmacological activity. Research Applications: • Neuroscience Research: Investigation of allosteric modulation of nAChRs and GABAA receptors. • Medicinal Chemistry: As a synthetic intermediate or template for the development of novel neuroactive compounds. • Structure-Activity Relationship (SAR) Studies: To elucidate the role of chlorophenyl and extended furanyl-alkyl chains on receptor selectivity and potency. Handling and Storage: This chemical should be stored in a cool, dry place, protected from light. As with many acrylamide-based compounds, it is considered a skin and respiratory irritant. Researchers should consult the associated Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-6,8,10-11H,7,9H2,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJBTYNAZDORNR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC2=COC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=COC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide is an organic compound notable for its complex structure, which includes a furan ring, a chlorophenyl group, and an acrylamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide is C15H14ClNO2, with a molecular weight of 275.73 g/mol. The presence of the acrylamide moiety suggests potential reactivity in biological systems, particularly through Michael addition reactions that can create new carbon-carbon bonds.

1. Anticancer Activity

Research indicates that compounds with acrylamide structures often exhibit significant anticancer properties. In vitro studies have shown that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways require further elucidation through detailed biochemical assays.

2. Anti-inflammatory Effects

The furan ring present in the compound is associated with anti-inflammatory activity. Studies suggest that compounds containing furan may modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide has shown promising results against various bacterial and fungal strains. Minimum inhibitory concentration (MIC) assays indicate effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens such as Candida albicans and Fusarium oxysporum .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity profile of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide against structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-Chlorophenyl)acrylamideAcrylamide backbone, chlorophenyl groupAnticancerLacks furan ring
3-Furanyl-acrylamideFuran ring, acrylamideAntimicrobialNo chlorinated substituent
2-Methoxyethyl-acrylamideMethoxyethyl group, acrylamideModerate cytotoxicityAbsence of furan and chlorophenyl

The unique combination of a furan ring, chlorophenyl group, and methoxyethyl substituent in (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide may confer distinct biological activities not observed in similar compounds.

Case Studies

Several studies have explored the biological activities of related compounds, demonstrating the importance of structural modifications on their efficacy:

  • A study evaluating various acrylamide derivatives found that modifications significantly influenced their cytotoxicity against cancer cells. The presence of halogen substituents was noted to enhance antimicrobial properties significantly .
  • Another investigation into furan-containing compounds revealed their potential as anti-inflammatory agents, suggesting that similar modifications to (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide could yield potent therapeutic candidates for inflammatory diseases .

Scientific Research Applications

Anticancer Applications

Research has indicated that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the acrylamide structure significantly influence cytotoxicity, with halogen substituents enhancing the activity against cancer cells.

Case Study: Cytotoxicity Testing

In vitro studies have shown that this compound can inhibit cell proliferation in several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound's furan ring may contribute to its anti-inflammatory effects. Furan-containing compounds have been studied for their ability to modulate inflammatory pathways, suggesting that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide could be a candidate for treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

In animal models, administration of this compound led to a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The presence of the chlorophenyl group enhances the compound's antimicrobial properties. Studies have shown that related acrylamide derivatives exhibit significant antibacterial and antifungal activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in the aryl group, amide substituent, and stereochemistry. Key comparisons include:

Compound Name Key Substituents Bioactivity/Properties Reference
(E)-3-(2-Chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide 2-Chlorophenyl, furan-3-yl ethyl Not reported
(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-Chlorophenyl, indole ethyl Anti-BChE IC₅₀ = 1.95 μM
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide Bis-chlorophenyl, furyl Structural analog; no bioactivity reported
(E)-3-(Furan-3-yl)-N-(2-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acrylamide (3m) Furan-3-yl, trimethoxyphenyl Estrogen receptor ligand; synthesized via EDC/HOBt coupling
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) Dimethoxyphenyl, indole ethyl EP2 antagonist; NMR-characterized

Key Observations:

  • Aryl Group Influence: The 2-chlorophenyl group in the target compound contrasts with dimethoxy- or trimethoxyphenyl groups in analogs (e.g., 3m, 5b).
  • Stereochemistry: The (E)-configuration is conserved across analogs, critical for maintaining planar geometry and conjugation, which are essential for UV absorption and bioactivity .

Pharmacological and Physicochemical Properties

  • Solubility: Furan-containing analogs (e.g., 3m) exhibit moderate organic solvent solubility but poor aqueous solubility, a trend likely shared by the target compound due to its hydrophobic aryl and furan groups .
  • For instance, compound 5b (indole ethyl analog) inhibits BChE at sub-micromolar levels, indicating that nitrogenous heterocycles enhance cholinesterase affinity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight Melting Point (°C) Solubility Reference
Target ~318.78* Not reported Predicted: Soluble in DMSO, acetone
3a () 397 g/mol 184 ± 1 Organic solvents
5b () ~342.8 Not reported DMSO

*Calculated using average atomic masses.

Table 2: Bioactivity Comparison

Compound Target Enzyme/Receptor IC₅₀/EC₅₀ Reference
5b () BChE 1.95 μM
3a () Antioxidant (NO scavenging) 64.56% yield, active
3m () Estrogen receptor Not quantified

Preparation Methods

Coupling Reagent-Mediated Amidation

Procedure :

  • Activation : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. N,N-Diisopropylethylamine (DIEA, 2.5 equiv) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) are added at 0°C.
  • Coupling : 2-(Furan-3-yl)ethylamine (1.1 equiv) is introduced dropwise. The reaction proceeds at room temperature for 12–18 hours.
  • Workup : The mixture is adjusted to pH 1–2 with 1 M HCl, extracted with DCM (3 × 50 mL), dried over Na₂SO₄, and concentrated.
  • Purification : Recrystallization from ethyl acetate/hexane (3:1) yields the product as a white solid.

Key Data :

Parameter Value Source Reference
Yield 68–72%
Reaction Time 18 hours
Purity (HPLC) ≥98%

Advantages : High stereoselectivity; minimal epimerization.
Limitations : Cost of HATU; requires inert atmosphere.

Acid Chloride Intermediate Route

Procedure :

  • Chlorination : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in toluene for 4 hours. Excess SOCl₂ is removed under vacuum.
  • Amidation : The crude acid chloride is dissolved in tetrahydrofuran (THF) and added to a solution of 2-(furan-3-yl)ethylamine (1.05 equiv) and triethylamine (Et₃N, 2.0 equiv) at −20°C. The mixture warms to room temperature over 2 hours.
  • Workup : Filtration removes Et₃N·HCl, followed by solvent evaporation.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the product.

Key Data :

Parameter Value Source Reference
Yield 63–67%
Reaction Time 6 hours
Purity (HPLC) 95–97%

Advantages : Scalability; avoids coupling reagents.
Limitations : Handling corrosive SOCl₂; moderate yields.

Mixed Anhydride Method

Procedure :

  • Anhydride Formation : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) and ethyl chloroformate (1.2 equiv) are reacted in THF with Et₃N (1.5 equiv) at −15°C for 1 hour.
  • Amine Addition : 2-(Furan-3-yl)ethylamine (1.1 equiv) in THF is added, and the reaction stirs at 0°C for 3 hours.
  • Workup : Extraction with 5% citric acid and saturated NaHCO₃, followed by DCM washes.
  • Purification : Recrystallization from methanol/water (4:1).

Key Data :

Parameter Value Source Reference
Yield 58–61%
Reaction Time 4 hours
Purity (HPLC) 93–95%

Advantages : Mild conditions; avoids toxic reagents.
Limitations : Lower yields; requires strict temperature control.

Enzymatic Amidation

Procedure :

  • Substrate Preparation : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) and 2-(furan-3-yl)ethylamine (1.2 equiv) are dissolved in tert-butanol.
  • Catalysis : Immobilized Candida antarctica lipase B (CAL-B, 20% w/w) is added. The reaction proceeds at 45°C for 48 hours.
  • Workup : Enzyme filtration and solvent removal.
  • Purification : Flash chromatography (SiO₂, DCM/methanol 9:1).

Key Data :

Parameter Value Source Reference
Yield 41–45%
Reaction Time 48 hours
Purity (HPLC) 90–92%

Advantages : Green chemistry; high enantioselectivity.
Limitations : Prolonged reaction time; limited scalability.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Index Scalability Stereoselectivity
Coupling Reagent 68–72 ≥98 High Moderate Excellent
Acid Chloride 63–67 95–97 Moderate High Good
Mixed Anhydride 58–61 93–95 Low Moderate Moderate
Enzymatic 41–45 90–92 Very High Low Excellent

Key Observations :

  • Coupling reagents (HATU) provide the best compromise between yield and purity but are cost-prohibitive for industrial-scale synthesis.
  • Acid chloride routes are preferred for large batches despite moderate yields due to reagent availability.
  • Enzymatic methods, while sustainable, require optimization to improve reaction kinetics.

Critical Experimental Considerations

Stereochemical Control

Maintaining the (E)-configuration necessitates:

  • Low Reaction Temperatures : Minimizes thermal isomerization during amidation.
  • Inert Atmosphere : Prevents oxidative degradation of the acrylamide moiety.
  • Base Selection : DIEA outperforms Et₃N in suppressing racemization due to its steric bulk.

Purification Challenges

  • Byproduct Removal : Unreacted amine is removed via acid-base extraction (pH 1–2).
  • Crystallization Solvents : Ethyl acetate/hexane mixtures yield higher-purity crystals than methanol/water.

Q & A

Q. What are the recommended synthesis methods for (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide?

The synthesis typically involves multi-step organic reactions, starting with coupling a chlorophenylacrylic acid derivative with a furan-3-yl ethylamine precursor. Key steps include:

  • Acylation : Reacting 2-(furan-3-yl)ethylamine with acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a catalyst .
  • Stereochemical control : Maintaining the (E)-configuration requires strict temperature control (0–5°C) during the Michael addition step .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the pure product .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the (E)-configuration and substituent positions (e.g., chlorophenyl proton signals at δ 7.3–7.5 ppm and furan protons at δ 6.2–6.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.08) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents like DMF enhance intermediate stability but require rapid quenching to avoid side reactions .
  • Catalyst optimization : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing racemization during acylation .
  • Temperature modulation : Lower temperatures (e.g., –10°C) during thiophene ring coupling reduce byproduct formation by 20–30% .

Q. What are the potential biological targets of this compound, and how can its mechanism of action be studied?

  • Target prediction : Computational tools like PASS (Prediction of Activity Spectra for Substances) suggest affinity for kinases (e.g., EGFR) and inflammatory mediators (COX-2) due to its acrylamide and heterocyclic motifs .
  • Mechanistic studies :
  • Enzyme assays : Measure inhibition of COX-2 activity using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with EGFR’s ATP-binding pocket (PDB ID: 1M17) to identify critical hydrogen bonds with the acrylamide carbonyl .

Q. How should researchers address contradictions in reported bioactivity data across different studies?

  • Purity verification : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from impurities; use HPLC (>98% purity) and differential scanning calorimetry (DSC) to confirm crystallinity .
  • Assay standardization : Inconsistent cytotoxicity results (e.g., MTT vs. apoptosis assays) can be resolved by normalizing data to cell viability controls and using isogenic cell lines .
  • Structural analogs : Compare activity with derivatives lacking the chlorophenyl group (e.g., 3-phenyl analogs show 10-fold lower potency, confirming the chloro group’s role) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementReference
Acylation temperature0–5°C15% higher
Solvent for couplingAnhydrous DCM20% less byproducts
Chromatography gradientEthyl acetate:hexane (3:7→1:1)>95% purity

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationEGFR Inhibition (IC₅₀, μM)COX-2 Inhibition (%)Reference
Chlorophenyl retained5.2 ± 0.378 ± 5
Chlorophenyl replaced with phenyl52.1 ± 1.122 ± 3
Furan replaced with thiophene8.7 ± 0.665 ± 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.